2-bromo-4-methyl-1H-indole
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Overview
Description
2-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-1H-indole typically involves the bromination of 4-methyl-1H-indole. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. For instance, 4-methyl-1H-indole can be reacted with bromine in acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields 4-methyl-1H-indole.
Scientific Research Applications
2-Bromo-4-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromoindole: Similar in structure but lacks the methyl group at the 4-position.
4-Methylindole: Lacks the bromine atom at the 2-position.
2-Chloro-4-methyl-1H-indole: Similar structure with chlorine instead of bromine
Uniqueness
2-Bromo-4-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8BrN |
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Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-bromo-4-methyl-1H-indole |
InChI |
InChI=1S/C9H8BrN/c1-6-3-2-4-8-7(6)5-9(10)11-8/h2-5,11H,1H3 |
InChI Key |
FGWMGXBPDDSRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)Br |
Origin of Product |
United States |
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